4,4,4-trifluoro-3,3-dimethoxybutanoic acid 4,4,4-trifluoro-3,3-dimethoxybutanoic acid
Brand Name: Vulcanchem
CAS No.: 118993-06-9
VCID: VC8056691
InChI: InChI=1S/C6H9F3O4/c1-12-5(13-2,3-4(10)11)6(7,8)9/h3H2,1-2H3,(H,10,11)
SMILES: COC(CC(=O)O)(C(F)(F)F)OC
Molecular Formula: C6H9F3O4
Molecular Weight: 202.13 g/mol

4,4,4-trifluoro-3,3-dimethoxybutanoic acid

CAS No.: 118993-06-9

Cat. No.: VC8056691

Molecular Formula: C6H9F3O4

Molecular Weight: 202.13 g/mol

* For research use only. Not for human or veterinary use.

4,4,4-trifluoro-3,3-dimethoxybutanoic acid - 118993-06-9

Specification

CAS No. 118993-06-9
Molecular Formula C6H9F3O4
Molecular Weight 202.13 g/mol
IUPAC Name 4,4,4-trifluoro-3,3-dimethoxybutanoic acid
Standard InChI InChI=1S/C6H9F3O4/c1-12-5(13-2,3-4(10)11)6(7,8)9/h3H2,1-2H3,(H,10,11)
Standard InChI Key PNMPRLKZVYUXET-UHFFFAOYSA-N
SMILES COC(CC(=O)O)(C(F)(F)F)OC
Canonical SMILES COC(CC(=O)O)(C(F)(F)F)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a four-carbon chain with a carboxylic acid group at the first position, two methoxy (-OCH3_3) groups at the third carbon, and a trifluoromethyl (-CF3_3) group at the terminal carbon. This arrangement confers distinct electronic and steric properties, influencing its solubility, stability, and reactivity .

Physical Properties

  • Molecular Weight: 202.13 g/mol .

  • Density: Predicted to be 1.335 ± 0.06 g/cm³ .

  • Boiling Point: Estimated at 234.5 ± 40.0 °C .

  • Solubility: Soluble in polar organic solvents such as dichloromethane and toluene, with limited solubility in water due to the hydrophobic trifluoromethyl group .

  • pKa: Approximately 3.12 ± 0.10, indicative of moderate acidity influenced by the electron-withdrawing fluorine atoms .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include C=O stretching (~1700 cm⁻¹), C-F stretching (1100–1200 cm⁻¹), and C-O-C vibrations from methoxy groups (~1250 cm⁻¹).

  • NMR: 1^1H NMR would show singlet signals for methoxy protons (~3.3 ppm) and multiplet patterns for the CF3_3-adjacent methylene groups .

Synthesis and Manufacturing

Industrial Production

Industrial-scale synthesis likely involves continuous flow reactors to enhance yield and purity. Key challenges include managing exothermic reactions during fluorination and ensuring efficient purification via extraction or crystallization .

Chemical Reactivity and Applications

Reactivity Profile

  • Carboxylic Acid Derivatives: Forms esters, amides, and anhydrides. For example, reaction with ethanol under acidic conditions yields ethyl 4,4,4-trifluoro-3,3-dimethoxybutanoate .

  • Electrophilic Substitution: The electron-withdrawing CF3_3 group directs electrophiles to meta positions in aromatic derivatives.

  • Reduction: Catalytic hydrogenation reduces the carboxylic acid to a primary alcohol, though the CF3_3 group remains intact.

Applications

  • Pharmaceuticals: Serves as a building block for protease inhibitors and anti-inflammatory agents, leveraging its metabolic stability imparted by fluorine .

  • Agrochemicals: Used in synthesizing herbicides and pesticides, where the CF3_3 group enhances bioactivity .

  • Materials Science: Incorporated into polymers to improve thermal stability and chemical resistance .

Biological Activity and Toxicology

Toxicity Data

  • Acute Toxicity: Predicted LD50_{50} (oral, rat) > 2000 mg/kg, based on structurally similar compounds .

  • Irritation: Potential skin and eye irritant, necessitating protective equipment during handling .

Comparison with Analogous Compounds

Property4,4,4-Trifluoro-3,3-dimethoxybutanoic Acid4,4,4-Trifluoro-3,3-dimethylbutanoic Acid
Molecular FormulaC6_6H9_9F3_3O4_4C6_6H9_9F3_3O2_2
Molar Mass (g/mol)202.13170.13
Boiling Point (°C)234.5 (predicted)166–167
ApplicationsPharmaceuticals, agrochemicalsSpecialty polymers, surfactants

The dimethoxy variant’s higher oxygen content enhances solubility in polar solvents, making it preferable in drug formulation compared to its dimethyl counterpart .

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